molecular formula C11H12ClN3O3S B6630327 Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate

Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate

Cat. No.: B6630327
M. Wt: 301.75 g/mol
InChI Key: LVVFYGFCOHGIJS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization reactions involving α-haloketones and amides or nitriles.

    Coupling Reactions: The final step involves coupling the oxazole and thiazole rings through a nucleophilic substitution reaction, where the amino group on the oxazole ring reacts with a chlorinated thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group on the thiazole ring, which can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of both thiazole and oxazole rings makes it a candidate for interacting with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with DNA or proteins, thereby affecting cellular processes. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-aminothiazole-5-carboxylate: Similar structure but lacks the oxazole ring.

    4,5-Dimethyl-2-aminothiazole: Contains the thiazole ring but lacks the ester and oxazole functionalities.

    2-(4,5-Dimethyl-1,3-oxazol-2-yl)ethanamine: Contains the oxazole ring but lacks the thiazole and ester functionalities.

Uniqueness

Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate is unique due to the combination of thiazole and oxazole rings in its structure, along with the presence of both chloro and ester functional groups. This combination provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S/c1-5-6(2)18-7(14-5)4-13-11-15-9(12)8(19-11)10(16)17-3/h4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVFYGFCOHGIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC2=NC(=C(S2)C(=O)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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